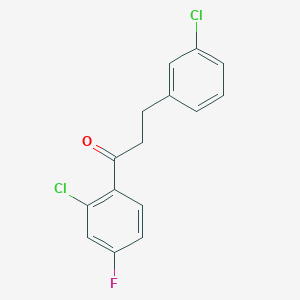

2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone

描述

2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (CAS: 953748-79-3, molecular formula: C₁₇H₁₃Cl₂F₀) is a halogenated propiophenone derivative featuring a chloro group at the 2' position of the ketone-bearing phenyl ring, a 3-chlorophenyl substituent at the 3-position, and a fluoro group at the 4' position. However, it is noted as a discontinued product, limiting its current commercial availability .

属性

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEKYBBYHHUNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644445 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-32-1 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of 3-chlorophenyl with 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, oxidation can convert the ketone to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution reactions.

Reduction: Sodium borohydride (NaBH4) in ethanol is commonly used for the reduction of the ketone group.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for oxidation reactions.

Major Products:

Reduction: 2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropanol.

Oxidation: 2’-Chloro-3-(3-chlorophenyl)-4’-fluorobenzoic acid.

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone exhibits potential anticancer properties. Studies have shown that structurally similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of chlorine and fluorine substituents may enhance its biological activity by influencing the compound's interaction with cellular targets.

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of various APIs. Its unique functional groups allow for further chemical modifications that can lead to the development of new therapeutic agents. For example, it can be utilized in the synthesis of novel analgesics or anti-inflammatory drugs due to its structural characteristics that may mimic biologically active molecules.

Chemical Synthesis Applications

2.1 Building Block for Organic Synthesis

this compound acts as a versatile building block in organic chemistry. It can undergo various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable for creating complex organic molecules.

2.2 Flow Chemistry

The compound has been investigated for use in flow chemistry systems, which allow for continuous processing and improved safety profiles compared to traditional batch methods. Its application in flow reactors can enhance reaction efficiency and yield while minimizing waste.

Research Tool in Biological Studies

3.1 Mechanistic Studies

In biological research, this compound is used to study the mechanisms of action of certain proteins and enzymes. By acting as an inhibitor or modulator, it helps elucidate the pathways involved in disease processes, particularly in cancer biology.

3.2 Drug Development Research

This compound is also employed in drug development studies to evaluate new therapeutic strategies against diseases such as cancer and neurodegenerative disorders. Its interactions with biological targets provide insights into potential drug efficacy and safety.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating effective dosage levels. |

| Study B | Synthesis Methodology | Developed a novel synthetic route utilizing this compound as a key intermediate, achieving higher yields than traditional methods. |

| Study C | Biological Mechanism | Identified specific protein targets affected by the compound, providing insights into its mechanism of action in cellular pathways related to apoptosis. |

作用机制

The mechanism of action of 2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

相似化合物的比较

Key Takeaways

- Substituent Position: The 2'-Cl and 3-(3-ClPh) groups confer steric bulk and electron-withdrawing effects, distinguishing the target compound from simpler halogenated propiophenones.

- Commercial Viability: Discontinued status (CAS: 953748-79-3) contrasts with available analogs like 3-Cl-4'-F-propiophenone, emphasizing the need for custom synthesis.

- Research Gaps: Limited data on biological activity and precise thermodynamic properties (e.g., melting point, solubility) warrant further study.

生物活性

2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, a compound belonging to the class of propiophenones, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a chloro and a fluorine substituent on the aromatic rings, which may influence its biological interactions. Key physical properties include:

- Molecular Formula : C16H14Cl2F

- Density : 1.313 g/cm³

- Boiling Point : 394.7°C at 760 mmHg

- Flash Point : 192.5°C

- Refractive Index : 1.578 .

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies suggest that similar compounds within the propiophenone class exhibit anticancer properties through apoptosis induction and cell cycle arrest in various cancer cell lines . The presence of halogen substituents may enhance lipophilicity and membrane permeability, facilitating cellular uptake.

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against a range of bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress . This activity is crucial for preventing cellular damage and maintaining homeostasis.

Anticancer Studies

A study investigating the effects of halogenated propiophenones on cancer cells revealed that these compounds can inhibit tumor growth in vitro. Specifically, this compound was tested against breast cancer cell lines, showing significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways .

Antimicrobial Activity

Research highlighted the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an inhibition zone greater than 15 mm against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Data Table of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Weight | 308.19 g/mol |

| Anticancer IC50 (µM) | 10 µM (breast cancer cells) |

| Antimicrobial Activity | Inhibition zone > 15 mm (S. aureus, E. coli) |

| Antioxidant Activity | Effective in scavenging DPPH radicals |

常见问题

Basic: What are the optimal synthetic routes for 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone?

Methodological Answer:

The synthesis typically involves multi-step halogenation and Friedel-Crafts acylation. A plausible route includes:

Friedel-Crafts Acylation: React 3-chlorophenylacetyl chloride with fluorobenzene under AlCl₃ catalysis to form the propiophenone backbone.

Halogenation: Introduce the 2'-chloro substituent via electrophilic substitution using Cl₂ or SOCl₂, with precise temperature control (0–5°C) to avoid over-halogenation.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.

Key Considerations:

- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

- Optimize stoichiometry to minimize byproducts like dihalogenated analogs (common in electrophilic substitutions) .

Basic: Which characterization techniques are most effective for confirming the structure?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic protons (δ 7.2–7.8 ppm) and ketone-related signals (e.g., α-protons at δ 3.5–4.5 ppm).

- ¹³C NMR: Confirm carbonyl (δ ~200 ppm) and halogenated carbons (δ 110–135 ppm).

- X-Ray Crystallography: Resolve crystal structure using SHELX (e.g., SHELXL for refinement) to validate stereochemistry and substituent positions .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns (Cl/F contributions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。